molecular formula C14H18O4 B12587079 Methyl 3-(but-3-en-1-yl)-4,5-dimethoxybenzoate CAS No. 647855-48-9

Methyl 3-(but-3-en-1-yl)-4,5-dimethoxybenzoate

Cat. No.: B12587079
CAS No.: 647855-48-9
M. Wt: 250.29 g/mol
InChI Key: HEERJLDVIKVXCE-UHFFFAOYSA-N
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Description

Methyl 3-(but-3-en-1-yl)-4,5-dimethoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, methoxy groups, and an alkenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(but-3-en-1-yl)-4,5-dimethoxybenzoate typically involves the esterification of 3-(but-3-en-1-yl)-4,5-dimethoxybenzoic acid with methanol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of more efficient catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(but-3-en-1-yl)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The alkenyl side chain can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.

    Substitution: Methoxy groups can be substituted using reagents like boron tribromide (BBr3) or strong acids.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Methyl 3-(but-3-en-1-yl)-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(but-3-en-1-yl)-4,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(but-3-en-1-yl)-4,5-dimethoxybenzoate: shares similarities with other benzoate esters and methoxy-substituted aromatic compounds.

    Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester: is another compound with a similar alkenyl side chain but different core structure.

Uniqueness

  • The presence of both methoxy groups and an alkenyl side chain in this compound makes it unique compared to other benzoate esters.
  • Its specific combination of functional groups provides distinct chemical reactivity and potential applications.

Properties

CAS No.

647855-48-9

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 3-but-3-enyl-4,5-dimethoxybenzoate

InChI

InChI=1S/C14H18O4/c1-5-6-7-10-8-11(14(15)18-4)9-12(16-2)13(10)17-3/h5,8-9H,1,6-7H2,2-4H3

InChI Key

HEERJLDVIKVXCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CCC=C)C(=O)OC

Origin of Product

United States

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